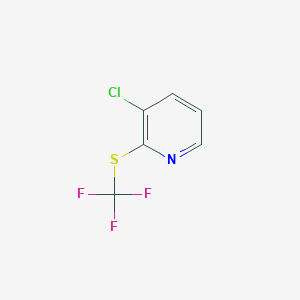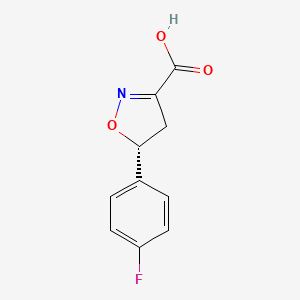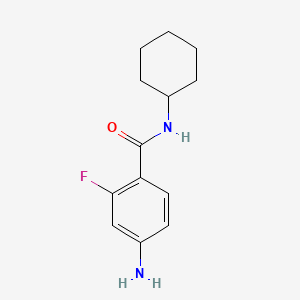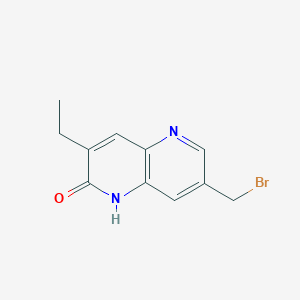![molecular formula C9H10BF3O3 B11757904 [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents to introduce the boranediol functionality. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boranediol group to other boron-containing functionalities.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The boron atom can interact with biological molecules in unique ways, making it a valuable tool for designing new therapeutic agents .
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials .
Mécanisme D'action
The mechanism by which [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can affect various pathways, including enzyme inhibition and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]boranediol:
[5-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl]boranediol: The presence of a methoxy group instead of a methyl group can alter the compound’s chemical properties and reactivity.
Uniqueness
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is unique due to the combination of a methyl group and a trifluoroethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10BF3O3 |
|---|---|
Poids moléculaire |
233.98 g/mol |
Nom IUPAC |
[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O3/c1-6-2-3-8(7(4-6)10(14)15)16-5-9(11,12)13/h2-4,14-15H,5H2,1H3 |
Clé InChI |
NISGGCJCHFHXGN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)OCC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)
![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)

![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)


![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
